Journal Name:Polymer Chemistry
Journal ISSN:1759-9954
IF:5.364
Journal Website:http://pubs.rsc.org/en/journals/journalissues/py
Year of Origin:2010
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:556
Publishing Cycle:Monthly
OA or Not:Not
End-functionalised glycopolymers as glycosaminoglycan mimetics inhibit HeLa cell proliferation†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D0PY00384K
The glycosaminoglycans (GAGs) on cell surfaces play significant roles during cancer development, and the heparanase activity is strongly implicated in the structural remodeling of the extracellular GAG matrix, potentially leading to tumour cell invasion. Polymer–protein/peptide conjugates are one of the most promising approaches for anticancer therapy due to their controllability, biocompatibility, and targeting properties. In this study, distinct and well-defined glycopolymer–peptide conjugates, mimicking the multivalent architecture found in GAGs, were synthesised for targeting and killing tumour cells. Regio-selectively sulphated galactosamine derivatives were chemically synthesised, and six GAGs-mimetic glycopolymers were generated by post-modification based on the ring-opening metathesis polymerization (ROMP). The glycopolymers with diverse galactosamine sulphation patterns showed significant inhibitory effects on heparanase. Glycopolymers decorated with 3,4,6-O-sulphated GalNAc exhibited the highest activities, inhibiting heparanase as well as tumour cell proliferation. We demonstrated that a novel glycopeptide mimetic, derived from end-functionalised conjugation of the iRGD peptide on the glycopolymer, could effectively enter HeLa cells and inhibit signalling pathways involved in tumour cell proliferation. These findings should promote the development of novel glycomimetics for specific tumour-targeted therapies.
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Catechol-functionalized sequence-defined glycomacromolecules as covalent inhibitors of bacterial adhesion†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D0PY00975J
Herein, we present the synthesis of catechol functionalized sequence-defined glycomacromolecules that can covalently block the binding site of lectins and bacterial adhesins. These structures produced on a solid phase support combine two important features: the multivalent presentation of carbohydrates for specificity, and catechols as anchors to go from highly reversible interactions to covalent attachment and more efficient inhibition. In our study we demonstrate this on the lectin Concanavalin A (ConA) by showing an increase in clustering for catechol ligands and on the effective inhibition of bacterial adhesion of E. coli on mannan surfaces by our catechol functionalized glycomacromolecules. Furthermore, covalent attachment is studied via MALDI-TOF measurements and SDS-PAGE analysis. Importantly, by replacing binding sugars with non-binding sugars, no inhibitory effects or covalent attachment were observed.
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Polymer-based non-viral vectors for gene therapy in the skin
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D1PY01485D
Gene therapy has emerged as a versatile technique with the potential to treat a range of human diseases; however, examples of the topical application of gene therapy as a treatment for skin diseases remain scarce due to intrinsic difficulties associated with the unique nature of the skin. Polymers hold great promise in this regard due to their intrinsic benefits in terms of versatility, manufacturability, and multivalency. This review discusses currently employed approaches from a chemical perspective and summarizes associated challenges, ongoing clinical trials, and prospects regarding the application of polymer-based non-viral gene delivery systems as a treatment strategy for skin diseases. Through ongoing development and the application of rational design, we anticipate that polymer-based non-viral vectors (NVVs) will represent an effective alternative to viral vectors that will help to overcome drawbacks associated with virus-based particles and promote the passage of NVVs through skin-associated barriers to therapeutically-target specific skin layers.
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Dithiocarbamate-mediated controlled copolymerization of ethylene with cyclic ketene acetals towards polyethylene-based degradable copolymers†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D0PY00200C
In this article, we reported the hybrid copolymerization of ethylene and cyclic ketene acetals (CKAs) mediated by dithiocarbamate, in which the propagating radicals could open the rings of CKAs to incorporate cleavable ester units into the polyethylene backbone. The molecular weights and ester incorporation in the produced copolymers could be easily regulated. Furthermore, lipase could degrade the ester-containing polyethylene (PE)-based copolymers into short fragments effectively.
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Ring opening polymerization of ε-caprolactone through water†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D0PY01481H
Ring opening polymerization (ROP) is commonly used to synthesize biodegradable polymers such as polycaprolactone (PCL). These reactions typically demand anhydrous reagents and inert atmosphere, only attainable through the use of complex setups including glove boxes and Schlenk lines. Because of these practical limitations, ROP is typically inaccessible to the non-expert. Herein, we have developed two techniques for limited ROP of ε-caprolactone (CL) without previous drying of reagents by simply conducting the reaction in a laboratory oven. In the first method, a vacuum oven was used to evaporate water from a traditional ROP reaction with stannous octoate (Sn(Oct)2) as the catalyst. In the second method, we ‘polymerize through’ water using titanium isopropoxide (TTIP) to simultaneously quench residual water and catalyze ROP. Using these two methods, we achieved variable chain length (degree of polymerization (DP) 25–500) and molecular weight distribution (Đ = 1.3–1.5) of PCL. We found that ROP with TTIP works better for higher molecular weights up to DP 500 than Sn(Oct)2 under vacuum. Moreover, we investigated the living nature of ROP with TTIP where a block copolymer of PCL-PLA was achieved.
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Effect of methacrylic acid and pendant vinyl groups on the mechanical properties of highly stretchable core–shell nanostructured films deposited from water†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D0PY00971G
With the continued drive to develop elastomers, improved methods are required to decrease the environmental impact of their preparation. Previously, such systems used Zn-based salts to form nanostructured ionomeric elastomers which had high modulus values, but only limited stretchability. Here, we investigate highly stretchable, additive-free, nanostructured films that are formed simply by casting aqueous core–shell nanoparticle dispersions and drying. The nanoparticles have a poly(n-butylacrylate) (PBA) core and the shell contains a crosslinked copolymer of BA, acrylonitrile (AN), methacrylic acid (MAA) and 1,4-butanediol diacrylate (BDDA). The nanostructured films are shown to be highly stretchable (up to 1300%) and their toughness increases linearly with MAA content. The latter is due to hydrogen-bonding between the –COOH groups and AN. The core–shell nanoparticles are subsequently functionalised using glycidyl methacrylate (GMA) and the films heated to provide additional covalent crosslinking. We show that the vinyl group content can be evaluated using Raman spectroscopy. The latter also enables the monitoring of nanoparticle functionalisation by the reaction with GMA. Radical coupling of the vinyl groups upon heating of the films is shown to increase both the modulus and toughness of the films. Our new nanostructured films provide an alternative, additive-free, environmentally friendly approach for the preparation of highly stretchable water-based elastomers.
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The bright and the dark side of the sphere: light-stabilized microparticles†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D0PY01456G
Visible light-triggered reversible triazolinedione (TAD) chemistry was already reported in the 1970s but it has only recently been introduced into the field of materials science, and as such remains relatively unexplored. Here, we exploit the reversible naphthalene-TAD Diels–Alder couple to crosslink pre-synthesized polymers in a precipitation-like polymerization to form narrow disperse microparticles. The approach does not require additives such as stabilizers or initiators and proceeds to deliver particles under relatively mild conditions in less than 1 h. While the crosslinked particles maintain their shape upon continuous irradiation with green light, the particles can be readily degraded in the dark at ambient temperature through a spontaneous cycloreversion process. In addition, the formation and degradation rate can be tuned by employing shorter or longer prepolymers, with particles synthesized from larger polymers degrading slower compared to their shorter polymer counterparts. The particle formation, light-stabilization and degradation were characterized in-depth by scanning electron microscopy (SEM) and online static light scattering experiments. In particular the particles’ tuneable intrinsic degradation behaviour could hold key potential, for instance, in long term drug or fertilizer delivery systems.
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A red luminescent Eu3+ doped conjugated microporous polymer for highly sensitive and selective detection of aluminum ions†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D0PY01482F
A red luminescent europium ion (Eu3+) doped CMP composite (Phen-Eu@BPPD-CMP) was prepared for the first time, in which Eu3+ ions coordinated with diketone moieties and 1,10-phenanthroline (Phen). The fluorescent composite could be used as a chemosensor for highly sensitive and selective detection of aluminum ions (Al3+). Compared to a linear polymer analogue (Phen-Eu@BPPD-LP), Eu3+-doped CMP without Phen groups (Eu@BPPD-CMP), and a Eu(OAc)3-BPPD-CMP mixture, Phen-Eu@BPPD-CMP allowed for the rapid detection of Al3+, which could have been caused by the mutual promotion of π-conjugated skeletons and the complementary coordination of Phen groups to facilitate the sensing process and improve the response to Al3+ ions.
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Effect of backbone and end-group regioisomerism on thermomechanical properties of vanillin-based polyurethane networks†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D0PY01578D
Monomer composition, cross-link density, and cross-link distribution are the primary determinants of material properties in thermosetting networks. Here, we investigate the effect of regioisomerism and composition in polymeric networks via a recently developed scalable sequence-defined polyurethane macromer (SD-PUM) platform. The iterative, support-free SD-PUM platform facilitates the assembly of macromers with tunable backbones and pendant groups at the gram-scale. A series of SD-PUMs made with different end-groups and vanillin positional isomers were synthesized and cross-linked into thermosetting networks via multivalent thiol cross-linkers. The results show that the thermomechanical properties of the ensuing networks are sensitive to the choice of regioisomer embedded in the SD-PUM backbone as well as the type of macromer end-group. When a cross-linker with higher functionality is employed, regioisomeric differences result in more pronounced changes in material properties. This work showcases the robustness of the SD-PUM platform and its use of backbone and end-group regioisomers to modulate material properties.
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Multivariate covalent organic frameworks boosting photocatalytic hydrogen evolution†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D1PY00247C
Multivariate covalent organic frameworks (COFs) are a desirable platform for synergizing consecutive and multistep photocatalytic energy conversion via inherent functional modules. However, with a variation in the multicomponents in COFs, the ordering of a layered structure is impaired or even disappears, leading to notably weakened photocatalytic performance, as well as the incomplete understanding of the structure-to-performance relationships of multivariate COFs. Herein, we adopt an organobase-modulated multicomponent aldimine reaction to synthesize a series of β-ketoenamine-linked multivariate COFs consisting of 1,3,5-triformylphloroglucinol (Tp) as a fixed node and dual-component containing tertiary phenyl (TP) and benzothiadiazole-derived (BT) units as a tailored strut. The various Tp(BTxTP1−x)-COFs maintain high crystallinity and porosity and enable the sophisticated regulation of optical bandgaps and energy band positions by simply varying the feed amounts of the two amine species. More interestingly, the multivariate COFs facilitate exciton dissociation and free charge generation by virtue of the strong electron-deficient BT moiety as an acceptor. In visible photocatalytic water splitting measurements, the maximum hydrogen evolution rate is achieved by a multivariate COF containing 5 mol% of the BT component, reaching as high as 9839 μmol g−1 h−1, which is much higher than those of the parent COFs. With an increase in the BT moiety in the multicomponent skeletons, continuously declining performances are observed. It is likely that BT-induced excimer formation within the coaxial stacking layers may suppress the long-distance exciton diffusion towards the catalytic sites for the charge-carrier-triggered redox reaction. Our work opens up a promising route to modulate the photophysical properties of COFs via a facile bottom-up multicomponent design and sheds light on the structure-to-activity relationships of multivariate COFs in terms of their visible photocatalytic hydrogen evolution.
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Carbohydrate–lectin recognition of well-defined heterogeneous dendronized glycopolymers: systematic studies on the heterogeneity in glycopolymer–lectin binding†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D1PY01001H
Heterogeneous glycopolymers have received significant interest in the past few years due to their potential properties in enhancing the molecular recognition abilities toward a specific receptor. However, there are limited reports on correlating the type of non-binding sugar residue with its synergistic effects on the affinity to lectin in a complex hetero-multivalent system. To shed more light on the heterogeneity in carbohydrate–lectin recognition, we have designed heterogeneous dendronized glycopolymers presenting α-mannose, β-galactose, and/or β-glucose residues in the side chains, which are synthesized by post-polymerization modification of activated PFPA ester precursor polymers. Tri-functionalized dendronized amines bearing different sugar motifs have been synthesized by a gradient CuAAC reaction, which could serve as a platform for achieving multi-heterogeneous sugar units in a controlled manner. ITC measurements showed that all heterogeneous dendronized glycopolymers demonstrate higher affinities towards Con A as the model lectin compared to their homogeneous dendronized analogues presenting the same number of binding α-mannose units, which further confirmed that the presence of a β-glucose or β-galactose unit as a non-binding sugar motif could produce a synergistic effect on the binding of an α-mannose unit to Con A. Further systematic studies on the heterogeneity in glycopolymer–lectin binding revealed that β-galactose as a non-binding sugar unit could generate a higher synergistic effect on binding with Con A than the β-glucose unit. More intriguingly, ABC-type dendronized glycopolymers bearing α-mannose, β-galactose, and β-glucose residues show higher affinities towards Con A than their dendronized analogues that present only one type of non-binding sugar unit due to a co-synergistic effect. The stronger synergistic effect of this heterogeneity on the interaction between the ABC-type dendronized glycopolymer and Con A may be expressed as the synergism of the secondary and tertiary sugar units that promote the dynamic movement of lectin from the glycopolymer to glycopolymer epitopes. These results provide more evidence that heterogeneity plays a crucial role in glycopolymer–lectin binding.
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Structural insight into the viscoelastic behaviour of elastomeric polyesters: effect of the nature of fatty acid side chains and the degree of unsaturation†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D0PY00457J
Degradable polymers derived from sustainable sources, such as vegetable oils, provide an eco-friendly alternative to petroleum-based polymers. Vegetable oils are composed of triglycerides which differ in their fatty acid chain length and the degree of unsaturation. However, vegetable oils can vary greatly in their composition depending on the type of oil and region of cultivation, and hence, polymers made from such oils can result in heterogeneous polymer properties. Therefore, herein we synthesized three polyesters with different pendant fatty acid groups (linoleic acid C18:2, oleic acid C18:1, and stearic acid C18:0) and evaluated the effect of the structural difference on the rheological and mechanical properties of these vegetable oil based polyesters. Increasing the degree of unsaturation of the fatty acid side chains decreased the glass transition temperature, zero-shear viscosity, tensile strength, elongation-at-break, and the recovery efficiency of elastic energy (resilience) of its crosslinked elastomer. We hypothesize that the cis double bonds introduce ‘kinks’ to the fatty acid side chains that impede the packing of the polymer chains and therefore, act as efficient ‘internal diluents’. This is corroborated by an increase in the critical molecular weight for entanglement of the polymers with increasing number of cis double bonds in the side chains. Moreover, the presence of cis double bonds was associated with an increase in intermolecular friction and a decrease in the resilience. The structural insights derived from this study will be useful to design low modulus polymers and predict the processing and mechanical properties of polymers with fatty acid side chains.
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Polymerization-induced self-assembly via RAFT in emulsion: effect of Z-group on the nucleation step†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D0PY01311K
Polymerization-induced self-assembly (PISA) has emerged as one of the most powerful and widely employed techniques for preparation of block copolymer and polymeric nanoparticles in dispersed systems. Its success relies on a rapid, easily scalable and straightforward process, associated with the ability to readily control nanoparticle morphology. In the present work, we have investigated the effect of the Z-group of RAFT agents ZC(S)–SR on the nucleation step of aqueous RAFT PISA performed in environmentally friendly emulsion polymerization. Seven different poly(acrylic acid) (PAA) and poly(methacrylic acid) (PMAA) macroRAFTs were synthesized using RAFT agents containing Z-groups of different hydrophilicity. Slow polymerizations and incomplete chain extension reactions were observed for systems with the most hydrophilic Z-group, while the more hydrophobic Z groups led to higher polymerization rates and very successful chain extensions. A mechanism based on Z-group induced RAFT exit is proposed to rationalize this surprising behaviour, providing important information on the mechanistic understanding and optimization of PISA in emulsion.
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A covalent organic framework as a photocatalyst for atom transfer radical polymerization under white light irradiation†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D0PY01545H
An imine-based covalent organic framework, TFPPy-Td-COF, was synthesized to mediate photo-induced controlled radical polymerization (CRP) with copper under white light irradiation, providing polymethylacrylates with narrow molecular weight dispersity and high chain-end fidelity. This new methodology provides future directions for CRP using robust and heterogeneous COF-based catalysts under visible light conditions.
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Photoresponsive glyco-nanostructures integrated from supramolecular metallocarbohydrates for the reversible capture and release of lectins†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D1PY00146A
The development of smart and controllable multivalent systems, which enable us to control interactions at the biological system–artificial material interface, is of great scientific and technological interest. In this work, we reported the construction of well-defined and photoreversible supramolecular glyco-nanostructures with switchable multivalent affinity, achieving the selective capture and release of proteins in response to light. Firstly, a new family of photoreversible supramolecular metallocarbohydrates containing precise metallacycles as cores was successfully prepared through the orthogonality of coordination-driven self-assembly and host–guest interactions between cucurbit[8]uril (CB[8]) and azobenzene. These metallocarbohydrates were found to further hierarchically self-assemble into well-defined glyco-vesicles or glyco-rods, depending on the molecular architectures of metallocarbohydrates. Interestingly, the resultant glyco-nanostructures exhibited photoresponsive behaviors under light irradiation at different wavelengths. Moreover, the high density of carbohydrate ligands on the glyco-nanostructures’ surface leads to high-affinity binding to lectins by virtue of the specific ligand–receptor interaction between carbohydrates and lectins. In the case of the galactose system investigated, the selective capture of peanut agglutinin (PNA) was demonstrated. More importantly, the glyco-assemblies were able to photoinduce fully reversible transition from high affinity to low affinity due to the inherent reversibility of host–guest interactions. The reversible transformation can effectively result in the light-controlled capture and release of proteins, which can be repeated for multiple cycles without obvious decay. Thus, these findings not only enrich the library of supramolecular metallocarbohydrates, but also provide a new avenue for the fabrication of smart supramolecular glyco-nanostructures, which have promising applications for the targeted and controllable delivery of therapeutic peptides and proteins.
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Europium(iii)-containing nanohydrogels for cellular imaging and drug delivery applications
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D1PY00460C
The design of europium(III)-based (Eu(III)-based) nanomaterials with good water dispersity and high fluorescence is of great importance for their bioapplication. In this work, Eu(III)-containing nanohydrogels were fabricated by a facile reflux-precipitation polymerization and their potential as theranostic nanomaterials were explored. The resultant PAAEu nanohydrogels (NGs) exhibited excellent monodispersity, high aqueous stability and strong fluorescence intensity. They could be internalized by cancer cells and showed high fluorescence signals after 5 hours of incubation. The in vitro cell assays confirmed the good cytocompatibility of PAAEu NGs with a cell viability of above 90% after 12 hours. After loading with the anticancer drug doxorubicin (Dox), Dox@PAAEu NGs induced cell apoptosis and necrosis and exhibited high cytotoxicity towards cancer cells. The prepared Eu(III)-containing nanohydrogels could be employed as theranostic nanomaterials for bioimaging and drug delivery applications.
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Photo-liberated amines for N-carboxyanhydride (PLANCA) ring-opening polymerization†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D1PY00781E
The polymerization of N-carboxyanhydrides (NCAs) affords access to a vast array of synthetic polypeptides with tunable molecular weights, functionalities, and architectures. The use of light to achieve spatiotemporal control over these polymerizations could expand their applicability to a variety of areas, including 3D printing and photolithography. In this report we utilized 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) as a photoprotecting group to cage a primary amine initiator that is activated upon UV irradiation. NPPOC photocages underwent quantitative deprotection and afforded better polymerization control compared to previously reported photocaged amines for NCA polymerizations. Furthermore, the addition of a small equivalence of base enhanced the control and resulted in polymers with lower dispersities. Overall, this method advances photo-controlled polypeptide synthesis by demonstrating high chain-end fidelity, efficient chain extension, and the ability to synthesize block copolymers.
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Supramolecular dendrimer-containing layer-by-layer nanoassemblies for bioapplications: current status and future prospects
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D1PY00988E
Dendrimers are powerful synthetic macromolecular architectures for a wide variety of bioapplications owing to their unique and superior features, including monodispersity, well-defined and highly branched architecture, multivalency, tunable size and shape, good water solubility, bioavailability, and precisely controllable size at the nanometer-scale. However, the cationic and higher generation dendrimers have generally proven to raise cytotoxicity concerns, which leads to the disruption of cell membranes and cell death, thus extensively limiting their use. Hence, the chemical functionalization of dendrimers’ surface with desired functional moieties and their incorporation within supramolecular Layer-by-Layer (LbL) assemblies has been reported as an effective strategy to circumvent the safety issues and improve their biological performance. Herein, we systematically review the multitude of intermolecular interactions behind the build-up of supramolecular dendrimer-containing multifunctional LbL nanoensembles with improved properties and enhanced functionalities for being used in a wide variety of bioapplications. We envisage that such diversity of intermolecular interactions may increase the number of building blocks that can be combined with dendrimers and processed into robust supramolecular multifunctional nanoarchitectures across multiple length scales well-suited to be applied in biological and biomedical scenarios, including in controlled drug/therapeutics/nucleic acid delivery, gene therapy, biosensing, bioimaging, and tissue engineering and regenerative medicine. The review also provides a glimpse on the integration of the bottom-up LbL assembly technology with other bottom-up or top-down approaches for shaping increasingly complex and sophisticated dendrimer-based supramolecular multifunctional devices with high capability for being translated into practical bioapplications.
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One-pot multifunctional polyesters by continuous flow organocatalysed ring-opening polymerisation for targeted and tunable materials design†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D2PY00088A
Targeted and tunable access to biodegradable polymers will be vital for their continued adoption and use in modern materials applications. Herein we report a platform for the synthesis of well-defined, curable biodegradable polymer precursors, prepared in a controlled manner via continuous flow ring-opening polymerisation/post-modification reactions of ε-caprolactone and L-lactide. Polymer architectures are characterised by 1H NMR spectroscopy, ESI mass spectrometry, and size exclusion chromatography, and their potential application in materials synthesis is subsequently highlighted by employing them as precursors to prepare networks and polymerised high internal phase emulsions (polyHIPEs) via an emulsion templating strategy using photo-initiated thiol–ene click reaction.
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Autonomous polymer synthesis delivered by multi-objective closed-loop optimisation†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D2PY00040G
Application of artificial intelligence and machine learning for polymer discovery offers an opportunity to meet the drastic need for the next generation high performing and sustainable polymer materials. Here, these technologies were employed within a computationally controlled flow reactor which enabled self-optimisation of a range of RAFT polymerisation formulations. This allowed for autonomous identification of optimum reaction conditions to afford targeted polymer properties – the first demonstration of closed loop (i.e. user-free) optimisation for multiple objectives in polymer synthesis. The synthesis platform comprised a computer-controlled flow reactor, online benchtop NMR and inline gel permeation chromatography (GPC). The RAFT polymerisation of tert-butyl acrylamide (tBuAm), n-butyl acrylate (BuA) and methyl methacrylate (MMA) were optimised using the Thompson sampling efficient multi-objective optimisation (TSEMO) algorithm which explored the trade-off between molar mass dispersity (Đ) and monomer conversion without user interaction. The pressurised computer-controlled flow reactor allowed for polymerisation in normally “forbidden” conditions – without degassing and at temperatures higher than the normal boiling point of the solvent. Autonomous experimentation included comparison of five different RAFT agents for the polymerisation of tBuAm, an investigation into the effects of polymerisation inhibition using BuA and intensification of the otherwise slow MMA polymerisation.
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10492
SCI Journal Division of the Chinese Academy of Sciences
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化学2区 POLYMER SCIENCE 高分子科学1区 Not Not
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Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
12.20 77 Science Citation Index Expanded Not
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